4-(3-Methylphenoxy)butane-1-thiol

Description

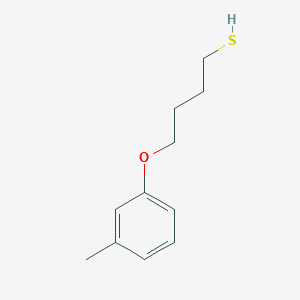

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-10-5-4-6-11(9-10)12-7-2-3-8-13/h4-6,9,13H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAGTIBSVXFQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Methylphenoxy Butane 1 Thiol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 4-(3-methylphenoxy)butane-1-thiol, suggests two primary disconnections. The most logical approach involves disconnecting the ether linkage and the thiol group.

Scheme 1: Retrosynthetic Analysis of 4-(3-Methylphenoxy)butane-1-thiol

Disconnection of the C-S bond: The thiol functionality can be retrosynthetically disconnected to an alcohol precursor, 4-(3-methylphenoxy)butan-1-ol. This transformation is a common and well-established process in organic synthesis. The alcohol, in turn, can be derived from a Williamson ether synthesis.

Disconnection of the C-O ether bond: The ether linkage can be disconnected to yield 3-methylphenol (m-cresol) and a four-carbon synthon bearing a leaving group at one end and a protected thiol or a precursor to a thiol at the other. This leads to two plausible forward synthetic strategies.

Alkylation Reactions in the Construction of the Butane (B89635) Chain

The formation of the four-carbon chain with the desired functionalities at each end is a critical step in the synthesis of 4-(3-methylphenoxy)butane-1-thiol. This is typically achieved through alkylation reactions.

Alkyl Halide Precursors and Reactivity

A common strategy involves the use of a bifunctional butane derivative. Suitable precursors include 1,4-dihalobutanes (e.g., 1,4-dibromobutane (B41627) or 1,4-dichlorobutane) or a butan-1-ol derivative with a leaving group at the 4-position. The reactivity of the halide follows the order I > Br > Cl, consistent with SN2 reaction principles.

Optimization of Reaction Conditions for Butane Backbone Formation

The formation of the butane backbone is integrated into the ether synthesis step. The optimization of this step is discussed in the context of the Williamson ether synthesis below.

Ether Linkage Formation: Aromatic Nucleophilic Substitution Approaches

The key step in assembling the core structure of 4-(3-methylphenoxy)butane-1-thiol is the formation of the ether bond between the 3-methylphenol and the butane chain. The Williamson ether synthesis is the most widely employed method for this transformation.

Modified Williamson Ether Synthesis Strategies

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. wikipedia.orgbyjus.com In this case, 3-methylphenol is first deprotonated with a suitable base to form the more nucleophilic phenoxide. This phenoxide then displaces a halide from a four-carbon electrophile.

A plausible route begins with the reaction of 3-methylphenol with an excess of a 1,4-dihalobutane, such as 1,4-dibromobutane, in the presence of a base. To favor mono-alkylation, a large excess of the dihalide can be used.

Table 1: Illustrative Conditions for Williamson Ether Synthesis

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1,4-Dibromobutane | K2CO3 | Acetone | Reflux | Moderate |

| 1,4-Dichlorobutane | NaH | DMF | 80-100 | Good |

| 4-Bromobutan-1-ol | NaOH | Water/Toluene (PTC) | 90 | Good |

PTC: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) Yields are estimates based on analogous reactions and may vary.

Alternatively, and often more efficiently, the synthesis can proceed via the reaction of 3-methylphenol with 4-bromobutan-1-ol or 4-chlorobutan-1-ol. This approach directly yields the intermediate alcohol, 4-(3-methylphenoxy)butan-1-ol.

The final step in the synthesis is the conversion of the hydroxyl group of 4-(3-methylphenoxy)butan-1-ol into the desired thiol functionality. Several methods are available for this transformation. One effective method is the conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a sulfur nucleophile like potassium thioacetate (B1230152). The resulting thioacetate is then hydrolyzed to the thiol.

Table 2: Conditions for Conversion of Alcohol to Thiol via Mesylate

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1. Mesylation | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | High |

| 2. Thioacetate Displacement | Potassium thioacetate | DMF | 50-70 | Good |

| 3. Hydrolysis | NaOH or HCl | Methanol/Water | RT | High |

RT: Room Temperature Yields are estimates based on analogous reactions and may vary.

Base-Catalyzed Phenol (B47542) Alkylation

The Williamson ether synthesis is inherently a base-catalyzed process. The choice of base is crucial for efficient deprotonation of the phenol without causing side reactions. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. byjus.comnumberanalytics.com The use of phase transfer catalysts can be beneficial when using hydroxide (B78521) bases in a two-phase system. utahtech.edu

Thiol Group Introduction and Functionalization

The introduction of the thiol group is a critical step in the synthesis of 4-(3-Methylphenoxy)butane-1-thiol. The two primary approaches for this transformation are the hydrolysis of a thioacetate precursor and direct thiolation techniques.

Thioacetate Hydrolysis and Related Methods

A common and effective method for preparing thiols is through the hydrolysis of a thioacetate intermediate. This two-step process involves the initial formation of S-(4-(3-methylphenoxy)butyl) thioacetate, followed by its hydrolysis to yield the target thiol.

The synthesis of the thioacetate intermediate can be accomplished by reacting an appropriate precursor, such as 4-(3-methylphenoxy)butyl bromide, with a thioacetate salt, like potassium thioacetate. This nucleophilic substitution reaction proceeds readily to form the thioester.

Once the thioacetate is obtained, it can be hydrolyzed under basic or acidic conditions to liberate the free thiol. Basic hydrolysis, often employing reagents like sodium hydroxide or potassium hydroxide in an alcoholic solvent, is a frequently used method. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate which then collapses to yield the thiolate and an acetate (B1210297) salt. Subsequent acidification of the reaction mixture protonates the thiolate to give the final thiol product.

| Reaction Step | Reagents | Typical Conditions | Product |

| Thioacetate Formation | 4-(3-methylphenoxy)butyl halide, Potassium thioacetate | Acetone or DMF, room temperature | S-(4-(3-methylphenoxy)butyl) thioacetate |

| Hydrolysis | S-(4-(3-methylphenoxy)butyl) thioacetate, NaOH or KOH | Ethanol/Water, reflux | 4-(3-Methylphenoxy)butane-1-thiol |

Direct Thiolation Techniques

Direct thiolation offers a more direct route to 4-(3-Methylphenoxy)butane-1-thiol, bypassing the need for a thioacetate intermediate. A classic example of direct thiolation involves the reaction of an alkyl halide with a sulfur nucleophile.

One such method is the reaction of 4-(3-methylphenoxy)butyl bromide with thiourea (B124793) to form an isothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to yield the desired thiol. This method is advantageous as it uses stable and less odorous reagents. For instance, the synthesis of 1-butanethiol (B90362) from butyl bromide can be achieved with a high yield of 90% using this two-step process involving the formation and subsequent hydrolysis of a butylthiouronium salt. prepchem.com

Another direct approach is the use of sodium hydrosulfide (B80085) (NaSH) as the sulfur source. The reaction of 4-(3-methylphenoxy)butyl bromide with NaSH in a suitable solvent, such as ethanol, can directly produce the thiol. However, this method can be complicated by the formation of the corresponding sulfide (B99878) as a byproduct due to the reaction of the initially formed thiol with another molecule of the alkyl halide.

| Method | Starting Material | Reagents | Key Intermediate |

| Thiouronium Salt Formation and Hydrolysis | 4-(3-methylphenoxy)butyl bromide | 1. Thiourea2. NaOH or KOH | S-(4-(3-methylphenoxy)butyl)isothiouronium salt |

| Reaction with Hydrosulfide | 4-(3-methylphenoxy)butyl bromide | Sodium hydrosulfide (NaSH) | None |

Convergent and Divergent Synthetic Pathways

The synthesis of 4-(3-Methylphenoxy)butane-1-thiol can be designed using either convergent or divergent strategies, each with its own set of advantages.

A convergent synthesis would involve the separate synthesis of two key fragments, which are then combined in a final step. For instance, one fragment could be 3-methylphenol and the other a C4 synthon already containing the thiol or a protected thiol group, such as 4-bromobutane-1-thiol or its thioacetate derivative. The Williamson ether synthesis is a prime candidate for the coupling step, where the sodium salt of 3-methylphenol (sodium 3-methylphenoxide) is reacted with the C4 electrophile.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to the final product. A plausible divergent route would begin with the reaction of 3-methylphenol with a bifunctional C4 building block, such as 1,4-dibromobutane, via a Williamson ether synthesis to form 1-bromo-4-(3-methylphenoxy)butane. This key intermediate can then be converted to the target thiol through one of the methods described in section 2.4.

Convergent vs. Divergent Pathways

| Pathway | Description | Example |

|---|---|---|

| Convergent | Two or more fragments are synthesized independently and then joined. | Reaction of sodium 3-methylphenoxide with S-(4-bromobutyl) thioacetate. |

Advanced Spectroscopic and Structural Elucidation of 4 3 Methylphenoxy Butane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(3-Methylphenoxy)butane-1-thiol, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-(3-Methylphenoxy)butane-1-thiol provides a precise map of the proton environments within the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the signals are indicative of the electronic environment and the number of neighboring protons.

The aromatic protons on the m-cresol (B1676322) ring typically appear in the downfield region of the spectrum, generally between 6.6 and 7.2 ppm. The substitution pattern on the ring leads to distinct multiplicities for each proton. The methylene (B1212753) protons of the butane (B89635) chain adjacent to the oxygen and sulfur atoms are also shifted downfield due to the electronegativity of these heteroatoms. The thiol proton (-SH) is often observed as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for 4-(3-Methylphenoxy)butane-1-thiol

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.6 - 7.2 | Multiplet | N/A |

| O-CH₂ | ~4.0 | Triplet | ~6.5 |

| S-CH₂ | ~2.5 | Quartet | ~7.3 |

| CH₂-CH₂-CH₂ | 1.7 - 1.9 | Multiplet | N/A |

| CH₃ | ~2.3 | Singlet | N/A |

| SH | 1.3 - 1.6 | Triplet | ~7.8 |

Note: The data presented in this table is based on predictive models and analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The aromatic carbons of the 3-methylphenoxy group will resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom attached to the oxygen (C-O) will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen. The aliphatic carbons of the butane chain will appear in the more upfield region of the spectrum. The carbon attached to the oxygen (O-CH₂) will be more downfield than the carbon attached to the sulfur (S-CH₂).

Table 2: Predicted ¹³C NMR Data for 4-(3-Methylphenoxy)butane-1-thiol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | ~158 |

| Aromatic C-CH₃ | ~140 |

| Aromatic CH | 110 - 130 |

| O-CH₂ | ~67 |

| S-CH₂ | ~24 |

| CH₂-CH₂-CH₂ | 28 - 33 |

| CH₃ | ~21 |

Note: The data presented in this table is based on predictive models and analysis of structurally similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 4-(3-Methylphenoxy)butane-1-thiol, COSY would show cross-peaks between the adjacent methylene groups in the butane chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across heteroatoms and for linking the aliphatic butane chain to the aromatic ring. For instance, correlations would be expected between the O-CH₂ protons and the aromatic C-O carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The key functional groups in 4-(3-Methylphenoxy)butane-1-thiol have distinct absorption bands.

S-H Stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹ corresponding to the stretching vibration of the thiol group.

C-S Stretch: A weak to medium band in the 600-800 cm⁻¹ region can be attributed to the C-S stretching vibration.

Ar-O-C Stretch: The aryl-alkyl ether linkage will show strong, characteristic C-O stretching bands. The asymmetric stretch typically appears around 1250 cm⁻¹, and the symmetric stretch is found near 1040 cm⁻¹.

Aromatic C=C Bends: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

Aromatic C-H Bends: Out-of-plane (OOP) bending vibrations for the substituted benzene (B151609) ring will appear in the 690-900 cm⁻¹ region, and their exact position can help confirm the substitution pattern.

Aliphatic C-H Stretches: Stretching vibrations for the sp³ hybridized C-H bonds of the butane chain and the methyl group are expected just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 4-(3-Methylphenoxy)butane-1-thiol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| S-H | Stretch | 2550 - 2600 | Weak |

| C-S | Stretch | 600 - 800 | Weak-Medium |

| Ar-O-C | Asymmetric Stretch | ~1250 | Strong |

| Ar-O-C | Symmetric Stretch | ~1040 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Sharp |

| Aromatic C-H | Out-of-Plane Bend | 690 - 900 | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

Note: The data presented in this table is based on characteristic group frequencies and may vary in actual experimental spectra.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For 4-(3-Methylphenoxy)butane-1-thiol, Raman spectroscopy would be particularly useful for observing the S-H and C-S stretching vibrations, which are often weak in the IR spectrum but can produce more intense signals in the Raman spectrum. The symmetric breathing vibration of the aromatic ring, typically a strong and sharp band, would also be readily observable. The C-H stretching and bending vibrations would also be present, providing a comprehensive vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules. By ionizing the compound and analyzing the mass-to-charge ratio (m/z) of the resulting ions, precise information about the molecule's mass and its fragmentation pattern can be obtained.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of 4-(3-Methylphenoxy)butane-1-thiol. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to a very high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between ions of the same nominal mass but different elemental formulas. nih.gov

For 4-(3-Methylphenoxy)butane-1-thiol, with a chemical formula of C₁₁H₁₆OS, the theoretical monoisotopic mass can be calculated with high precision. This calculated value is then compared against the experimentally measured exact mass of the molecular ion ([M]⁺ or [M+H]⁺) to confirm the elemental composition.

Table 1: Hypothetical HRMS Data for 4-(3-Methylphenoxy)butane-1-thiol

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆OS |

| Theoretical Monoisotopic Mass | 196.0922 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

| Experimental m/z | 197.0995 |

| Mass Accuracy | < 5 ppm |

The close agreement between the theoretical and experimental mass provides strong evidence for the assigned chemical formula, a crucial first step in structural elucidation.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing its fragmentation patterns. youtube.comyoutube.com In an MS/MS experiment, the molecular ion of 4-(3-Methylphenoxy)butane-1-thiol is first isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

The fragmentation of 4-(3-Methylphenoxy)butane-1-thiol is expected to occur at the weakest bonds, primarily the C-O and C-S bonds, as well as cleavage within the butyl chain. The fragmentation pathways can be predicted based on the principles of mass spectrometry and knowledge of similar structures. mdpi.comnih.gov

Key Predicted Fragmentation Pathways:

Cleavage of the ether bond: This can result in the formation of a 3-methylphenoxy radical and a [C₄H₈SH]⁺ ion, or a 3-methylphenoxide ion and a [C₄H₉S]⁺ cation.

Cleavage of the C-S bond: This would lead to the loss of the thiol group.

Fragmentation of the butyl chain: Cleavage at various points along the C-C bonds of the butane chain can produce a series of smaller fragment ions.

Table 2: Hypothetical MS/MS Fragmentation Data for 4-(3-Methylphenoxy)butane-1-thiol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 197.0995 | 107.0497 | C₄H₈S | [HOC₆H₄CH₃]⁺ |

| 197.0995 | 89.0708 | C₇H₈O | [C₄H₉S]⁺ |

| 197.0995 | 73.0296 | C₇H₈O, CH₄ | [C₃H₅S]⁺ |

The interpretation of these fragmentation patterns allows for the confirmation of the connectivity of the 3-methylphenoxy group to the butane-1-thiol moiety.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a detailed model of the molecule's structure, including bond lengths, bond angles, and conformational details. acs.orgresearchgate.netmarquette.edumdpi.com

For 4-(3-Methylphenoxy)butane-1-thiol, obtaining a single crystal of suitable quality is a prerequisite for X-ray crystallographic analysis. If successful, this technique would provide definitive proof of the compound's structure in the solid state. The analysis would reveal the conformation of the flexible butane chain and the relative orientation of the 3-methylphenoxy group. As of the current date, no public X-ray crystallographic data for 4-(3-Methylphenoxy)butane-1-thiol is available.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation and purity assessment of a target compound. For 4-(3-Methylphenoxy)butane-1-thiol, both gas and liquid chromatography are valuable tools.

Gas Chromatography (GC) is a technique used to separate volatile compounds. acs.orgnih.gov An inert gas carries the sample through a column, and separation is achieved based on the compounds' boiling points and interactions with the stationary phase. Due to the volatility of many organosulfur compounds, GC is a well-suited method for the analysis of 4-(3-Methylphenoxy)butane-1-thiol. nih.govwur.nl

A typical GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized. The vapor is then swept onto a capillary column coated with a stationary phase. A non-polar stationary phase, such as one based on polydimethylsiloxane, would likely be effective. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Sulfur-Specific Detector (SSD) for enhanced selectivity and sensitivity towards sulfur-containing compounds. chromatographyonline.com The retention time of the compound is a characteristic property under a given set of conditions and can be used for identification and purity assessment.

Table 3: Hypothetical GC Parameters for the Analysis of 4-(3-Methylphenoxy)butane-1-thiol

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Retention Time | ~12.5 minutes |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a liquid mobile phase. nih.gov It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for preparative scale purification. The analysis of phenoxy compounds is commonly performed using reversed-phase HPLC. mdpi.comresearchgate.netnih.govuaic.ro

For 4-(3-Methylphenoxy)butane-1-thiol, a reversed-phase HPLC method would likely employ a C18 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring of the compound absorbs light.

Table 4: Hypothetical HPLC Parameters for the Analysis of 4-(3-Methylphenoxy)butane-1-thiol

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of 70% Acetonitrile and 30% Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 270 nm |

| Expected Retention Time | ~8.2 minutes |

By combining these advanced spectroscopic and chromatographic techniques, a comprehensive and unambiguous structural elucidation and purity assessment of 4-(3-Methylphenoxy)butane-1-thiol can be achieved.

Chemical Reactivity and Derivatization Studies of 4 3 Methylphenoxy Butane 1 Thiol

Reactions Involving the Terminal Thiol Group

The sulfur atom of the thiol group is highly nucleophilic and susceptible to oxidation, making it the primary site for a variety of chemical modifications. These reactions are fundamental to the derivatization of 4-(3-Methylphenoxy)butane-1-thiol.

Oxidation to Disulfides and Sulfonic Acids

The thiol group of 4-(3-Methylphenoxy)butane-1-thiol can be readily oxidized to form a disulfide, bis(4-(3-methylphenoxy)butyl) disulfide. This reaction involves the coupling of two thiol molecules and can be achieved using mild oxidizing agents such as iodine (I₂) or hydrogen peroxide (H₂O₂) under controlled conditions. youtube.comyoutube.com The formation of a disulfide bond is a common transformation for thiols and is crucial in various fields, including polymer and materials science.

Further oxidation with stronger oxidizing agents, such as nitric acid or potassium permanganate, can convert the thiol group to a sulfonic acid, 4-(3-methylphenoxy)butane-1-sulfonic acid. youtube.comgoogle.comnih.gov This transformation represents a higher oxidation state for the sulfur atom and significantly alters the physical and chemical properties of the molecule, imparting increased water solubility and acidity. youtube.comoneonta.edu

Table 1: Oxidation Reactions of the Thiol Group

| Starting Material | Oxidizing Agent | Product | Product Type |

|---|---|---|---|

| 4-(3-Methylphenoxy)butane-1-thiol | Mild (e.g., I₂, H₂O₂) | Bis(4-(3-methylphenoxy)butyl) disulfide | Disulfide |

| 4-(3-Methylphenoxy)butane-1-thiol | Strong (e.g., HNO₃, KMnO₄) | 4-(3-methylphenoxy)butane-1-sulfonic acid | Sulfonic Acid |

| Bis(4-(3-methylphenoxy)butyl) disulfide | Strong (e.g., peracids) | 4-(3-methylphenoxy)butane-1-sulfonic acid | Sulfonic Acid |

Nucleophilic Additions (e.g., Thiol-Ene Reactions, Thiol-Michael Additions)

The nucleophilic nature of the thiol group enables its participation in addition reactions with unsaturated carbon-carbon bonds. These "click" chemistry reactions are known for their high efficiency, selectivity, and mild reaction conditions. wikipedia.orgrsc.org

Thiol-Ene Reactions: In the presence of a radical initiator or upon UV irradiation, 4-(3-Methylphenoxy)butane-1-thiol can undergo a radical addition to an alkene (an "ene"). wikipedia.orgillinois.edu This reaction, known as a thiol-ene reaction, proceeds via an anti-Markovnikov addition, where the sulfur atom attaches to the less substituted carbon of the double bond. This method is highly effective for the formation of thioethers. researchgate.netresearchgate.net

Thiol-Michael Additions: The thiol can also act as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound or other electron-deficient alkenes. acsgcipr.orgmdpi.com This reaction, a Thia-Michael addition, is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. researchgate.netscispace.com The addition occurs at the β-carbon of the Michael acceptor, yielding a functionalized thioether. This reaction is highly atom-efficient and can often be performed under solvent-free conditions. acsgcipr.org

Table 2: Nucleophilic Addition Reactions of 4-(3-Methylphenoxy)butane-1-thiol

| Reaction Type | Substrate | Catalyst/Initiator | Product Description |

|---|---|---|---|

| Thiol-Ene | Alkene (e.g., 1-octene) | Radical Initiator (AIBN) or UV light | Anti-Markovnikov addition product (thioether) |

| Thiol-Michael | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Base (e.g., Triethylamine) | 1,4-conjugate addition product (thioether) |

| Thiol-Michael | α,β-Unsaturated Ester (e.g., Ethyl acrylate) | Nucleophile (e.g., Phosphine) | 1,4-conjugate addition product (thioether) |

Metal Complexation and Ligand Chemistry

The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for soft metal ions. wikipedia.org 4-(3-Methylphenoxy)butane-1-thiol can coordinate to a variety of transition metals, such as silver (Ag), gold (Au), copper (Cu), and nickel (Ni), to form stable metal complexes. nih.govresearchgate.net

In these complexes, the thiol typically acts as a monodentate ligand through the sulfur atom. However, the presence of the phenoxy oxygen atom introduces the possibility of chelation, where the molecule can act as a bidentate ligand, coordinating to the metal center through both the sulfur and oxygen atoms. This chelation effect can enhance the stability of the resulting metal complex. The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions. youtube.com The ability to form such complexes is significant for applications in catalysis and materials science. acs.org

Reactivity of the Aromatic Ring System

The 3-methylphenoxy group of the molecule is an aromatic system that can undergo electrophilic substitution reactions. The nature and position of the existing substituents on the ring dictate the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring in 4-(3-Methylphenoxy)butane-1-thiol is activated towards electrophilic aromatic substitution by two electron-donating groups: the methyl group (-CH₃) and the butoxyether group (-O-(CH₂)₄SH). Both of these groups are ortho-, para-directors. organicchemistrytutor.comlibretexts.orglibretexts.org

The directing effects of these two groups are additive. The positions ortho and para to the ether linkage (positions 2, 4, and 6) and the positions ortho and para to the methyl group (positions 2, 4, and 5) are activated. The positions most strongly activated, and therefore the most likely sites for substitution, are positions 2, 4, and 6. Position 5 is less activated. Steric hindrance from the bulky butoxythiol chain may disfavor substitution at the 2-position to some extent, making the 4- and 6-positions the most probable sites for electrophilic attack. For example, nitration of the aromatic ring would be expected to yield a mixture of 4-nitro- and 6-nitro- substituted products. libretexts.orgnih.gov

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Predicted Products |

|---|---|---|

| Nitration | NO₂⁺ | 4-(3-Methyl-4-nitrophenoxy)butane-1-thiol, 4-(3-Methyl-6-nitrophenoxy)butane-1-thiol |

| Halogenation (e.g., Bromination) | Br⁺ | 4-(4-Bromo-3-methylphenoxy)butane-1-thiol, 4-(6-Bromo-3-methylphenoxy)butane-1-thiol |

| Friedel-Crafts Acylation | RCO⁺ | 4-(4-Acyl-3-methylphenoxy)butane-1-thiol, 4-(6-Acyl-3-methylphenoxy)butane-1-thiol |

Functionalization of the Methylphenoxy Moiety

Beyond reactions on the aromatic ring itself, the substituents of the methylphenoxy group can also be chemically modified.

The benzylic methyl group can be oxidized under specific conditions. For instance, using certain oxidizing agents, it may be possible to convert the methyl group to a formyl group (-CHO) or a carboxylic acid group (-COOH). nih.gov This functionalization would provide a new reactive handle on the aromatic portion of the molecule, allowing for further derivatization, for example, through condensation or amidation reactions. Studies on cresol (B1669610) derivatives show that such oxidations are feasible. nih.govacs.org

The ether linkage, while generally stable, can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This reaction would break the molecule into 3-methylphenol (m-cresol) and 4-bromobutane-1-thiol or 1,4-butanedithiol (B72698) depending on the reaction conditions.

Table 4: Functionalization Reactions of the Methylphenoxy Moiety

| Moiety | Reaction Type | Reagents | Potential Product(s) |

|---|---|---|---|

| Methyl Group | Oxidation | e.g., KMnO₄, CrO₃ | 4-(3-Formylphenoxy)butane-1-thiol or 4-(3-Carboxyphenoxy)butane-1-thiol |

| Ether Linkage | Cleavage | Strong Acid (e.g., HI, HBr) | 3-Methylphenol and a C₄-sulfur-containing fragment |

Stability and Degradation Pathways of the Compound

The stability of 4-(3-Methylphenoxy)butane-1-thiol is primarily dictated by the susceptibility of the thiol group to oxidation and the resilience of the aryl ether linkage to cleavage.

The thiol group is known to be sensitive to oxidizing agents. In the presence of mild oxidants such as iodine or even atmospheric oxygen, particularly under thermal stress or in the presence of metal catalysts, thiols can undergo oxidation to form disulfides. masterorganicchemistry.comnih.gov For 4-(3-Methylphenoxy)butane-1-thiol, this would result in the formation of bis(4-(3-methylphenoxy)butyl) disulfide. This is a common degradation pathway for many thiol-containing compounds. masterorganicchemistry.comnih.gov

The aryl ether bond in 4-(3-Methylphenoxy)butane-1-thiol is generally stable under most conditions. However, cleavage of this bond can occur under harsh acidic or basic conditions, or through the use of specific reagents like strong nucleophiles or certain Lewis acids. The stability of thioethers in the presence of various reagents is a well-studied area, and these principles can be extended to the ether linkage in the target molecule. nih.gov

The thermal stability of aromatic ethers and thiols has been investigated, and degradation typically occurs at elevated temperatures. researchgate.net For 4-(3-Methylphenoxy)butane-1-thiol, significant thermal degradation would likely involve cleavage of the ether linkage or the carbon-sulfur bond, in addition to oxidation of the thiol group.

Table 1: Predicted Stability of 4-(3-Methylphenoxy)butane-1-thiol under Various Conditions (Illustrative)

| Condition | Expected Stability | Primary Degradation Product(s) |

| Ambient temperature, absence of strong oxidants | High | - |

| Exposure to air/mild oxidants | Moderate | bis(4-(3-methylphenoxy)butyl) disulfide |

| Strong oxidizing agents | Low | Sulfonic acid and other oxidation products |

| Strong acids/bases | Moderate to Low | Cleavage of the ether linkage |

| Elevated temperatures | Moderate to Low | Disulfide, products of ether and C-S bond cleavage |

This table is illustrative and based on the general reactivity of thiols and aryl ethers. Specific experimental data for 4-(3-Methylphenoxy)butane-1-thiol is not available.

Investigation of Reaction Mechanisms and Kinetics

The reaction mechanisms and kinetics of 4-(3-Methylphenoxy)butane-1-thiol are expected to be characteristic of both thiols and ethers.

The thiol group is a potent nucleophile, especially in its deprotonated form, the thiolate anion (RS⁻). masterorganicchemistry.comyoutube.com Therefore, 4-(3-Methylphenoxy)butane-1-thiol is expected to readily participate in nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in an SN2 fashion to form thioethers. pressbooks.pub The kinetics of such reactions are typically second-order, being first-order in both the thiolate and the alkyl halide.

The thiol group can also undergo radical-mediated reactions, such as the thiol-ene reaction, where the thiol adds across a double bond. researchgate.net This reaction proceeds via a free-radical chain mechanism and its kinetics are well-understood for various thiols and alkenes.

The kinetics of reactions involving the ether linkage are generally slower. Cleavage of the aryl ether bond typically requires forcing conditions and proceeds through mechanisms that can involve protonation of the ether oxygen followed by nucleophilic attack, or through specialized reagents that can facilitate this cleavage.

Table 2: Expected Kinetic Parameters for Reactions of 4-(3-Methylphenoxy)butane-1-thiol (Illustrative)

| Reaction Type | Reactant | Typical Rate Constant (M⁻¹s⁻¹) | Reaction Order |

| Nucleophilic Substitution (SN2) | Alkyl Halide | 10⁻³ - 10⁻¹ | Second |

| Thiol-Disulfide Exchange | Disulfide | 10¹ - 10³ | Second |

| Thiol-Ene Radical Addition | Alkene | 10³ - 10⁶ (propagation step) | Complex (Radical Chain) |

| Ether Cleavage (Acid-catalyzed) | Strong Acid | Highly variable, generally slow | Dependent on mechanism |

This table provides illustrative kinetic data based on analogous compounds and reaction types. Specific kinetic studies on 4-(3-Methylphenoxy)butane-1-thiol are not available in the reviewed literature.

Advanced Applications in Materials Science Utilizing 4 3 Methylphenoxy Butane 1 Thiol and Its Derivatives

Polymer Science and Macromolecular Engineering

The presence of a terminal thiol group in 4-(3-Methylphenoxy)butane-1-thiol makes it a valuable component in various polymerization and macromolecular engineering strategies.

Thiol-Containing Monomers for Polymer Synthesis

Thiol-containing monomers are instrumental in the synthesis of advanced functional polymers. However, the high reactivity of the thiol group can sometimes complicate polymerization processes, as it is prone to participating in chain transfer reactions. To circumvent this, protection and subsequent deprotection of the thiol group are often necessary to prevent undesirable side reactions and improve the monomer's storage stability under oxidative conditions. rsc.org

Several synthetic routes are employed for creating polymers from thiol-containing monomers. Polycondensation is one such method where the thiol monomers can be used directly under specific conditions. For instance, linear polymers with pendant secondary thiol groups have been synthesized through highly selective biological processes using lipase (B570770) enzymes, which can differentiate between hydroxyl and mercapto groups. rsc.org Another approach involves the metal-catalyzed synthesis of polyesters with pendant mercapto groups. rsc.org

The incorporation of 4-(3-Methylphenoxy)butane-1-thiol as a monomer would introduce a flexible spacer and an aromatic side group into the polymer chain, which could influence the thermal and mechanical properties of the resulting material, such as the glass transition temperature and degradation temperature. rsc.org

Role as Crosslinking Agents in Polymer Networks

Thiols are effective crosslinking agents in the formation of polymer networks. The thiol-ene reaction, a radical-mediated addition of a thiol to a double bond, is a common method for creating highly uniform polymer networks. researchgate.net This process is a type of step-growth polymerization, which can continue as long as reactive thiol and ene groups are present, and it is less susceptible to termination reactions. researchgate.net

Given its single thiol functionality, 4-(3-Methylphenoxy)butane-1-thiol would act as a chain-end modifier rather than a crosslinker itself. However, derivatives of this compound with multiple thiol groups could be synthesized to serve as effective crosslinking agents. The 3-methylphenoxy group would be incorporated into the network structure, potentially enhancing the thermal stability and altering the refractive index of the material.

Synthesis of Functional Polymers via Thiol-Ene/Thiol-Yne Click Chemistry

Thiol-ene and thiol-yne "click" chemistry reactions are powerful tools for polymer synthesis and modification due to their high efficiency, simplicity, and lack of byproducts. researchgate.netchemrxiv.org These reactions are often photoinitiated, allowing for spatial and temporal control over the polymerization process. researchgate.net The radical-mediated thiol-ene reaction involves the addition of a thiol across a double bond, while the thiol-yne reaction involves the addition of a thiol to an alkyne. researchgate.netrsc.org

The versatility of thiol-ene chemistry allows for the synthesis of a wide range of functional polymers. For example, it can be used to create functional polymer nanoparticles and to modify the surfaces of porous polymer monoliths for chromatographic applications. researchgate.netnih.gov The synthesis of dendrimers and polythioethers has also been achieved using thiol-ene click chemistry. chemrxiv.org

4-(3-Methylphenoxy)butane-1-thiol is an ideal candidate for these reactions. Its thiol group can readily react with various ene- or yne-containing monomers and polymers to introduce the 3-methylphenoxy functionality. This allows for the precise tailoring of polymer properties, such as hydrophobicity and aromatic content.

Table 1: Examples of Monomers Used in Thiol-Ene/Thiol-Yne Click Chemistry

| Thiol Monomer | Ene/Yne Monomer | Resulting Polymer Type |

| Trimethylolpropane tris(3-mercaptopropionate) | Myrcene | Porous polymer network researchgate.net |

| Dodecanethiol | Propargylamine | Functional lipid mimetics usm.edu |

| 2-Mercaptoethanol | Lauryl methacrylate | Hydrophobic monolith nih.gov |

Poly(β-thioester) Synthesis and Properties

Poly(β-thioesters) are a class of degradable polymers that can be synthesized using thiol-containing compounds. One of the primary methods for their synthesis is the polycondensation reaction between a dicarboxylic acid and a dithiol. While effective, this method can sometimes lead to low molecular weight polymers and requires control over reaction conditions to achieve desired results. tandfonline.com

Ring-opening polymerization (ROP) of thiol-containing cyclic monomers is another strategy to produce well-defined poly(β-thioesters). This approach offers better control over molecular weight and dispersity compared to polycondensation. tandfonline.com

By reacting 4-(3-Methylphenoxy)butane-1-thiol with a suitable dicarboxylic acid or by converting it into a cyclic monomer for ROP, novel poly(β-thioesters) could be synthesized. The incorporation of the 3-methylphenoxy group is expected to influence the polymer's degradation rate, crystallinity, and thermal properties, making it a candidate for applications in biomedical devices and drug delivery systems. tandfonline.com

Surface Chemistry and Self-Assembled Monolayers (SAMs)

The thiol group of 4-(3-Methylphenoxy)butane-1-thiol provides a strong anchor to noble metal surfaces, enabling the formation of well-ordered self-assembled monolayers.

Formation of SAMs on Noble Metal Surfaces (e.g., Gold)

Alkanethiols spontaneously form crystalline-like monolayers, known as self-assembled monolayers (SAMs), on the surfaces of noble metals like gold, silver, and copper. sigmaaldrich.comnorthwestern.edu The formation of these SAMs is driven by the strong affinity of sulfur for the metal surface, which forms a stable, semi-covalent bond, and the van der Waals interactions between the alkyl chains. sigmaaldrich.comsigmaaldrich.com

The structure of the SAM is influenced by the chemistry of the alkyl chain. On gold, alkanethiols typically form a well-ordered structure with the thiol chains tilted at an angle to the surface normal to maximize inter-chain interactions. sigmaaldrich.comresearchgate.net The process of forming a well-ordered monolayer can take from several hours to a couple of days and is sensitive to the purity of the alkanethiol. sigmaaldrich.com

4-(3-Methylphenoxy)butane-1-thiol, with its thiol head group, is well-suited for forming SAMs on gold. The butane (B89635) chain acts as a spacer, while the terminal 3-methylphenoxy group defines the surface chemistry. The presence of the aromatic ring at the terminus of the monolayer would create a surface with distinct properties compared to simple alkanethiol SAMs, influencing wetting, adhesion, and its potential use as a protective barrier against oxidation. harvard.edu

Table 2: Properties of Self-Assembled Monolayers on Gold

| Thiol Compound | Key Structural Feature | Potential Application | Reference |

| Alkanethiols | Long alkyl chains | Corrosion protection, wetting control | sigmaaldrich.comharvard.edu |

| (1-mercapto-11-undecyl)tetra(ethylene glycol) | Poly(ethylene glycol) chain | Resistance to protein adsorption | sigmaaldrich.com |

| p-Mercapto-benzoic acid | Terminal carboxylic acid | pH-responsive surfaces | researchgate.net |

| 4-(3-Methylphenoxy)butane-1-thiol | Terminal methylphenoxy group | Modified surface energy and aromatic interactions | Inferred |

Engineering of Surface Wettability and Adhesion

The control of surface wettability—whether a surface repels or attracts water—and adhesion is critical in a vast array of applications, from anti-fouling coatings to biomedical implants. The structure of 4-(3-Methylphenoxy)butane-1-thiol allows for the precise tuning of these properties. The aromatic phenoxy group and the methyl substituent contribute to the hydrophobic nature of the molecule. When self-assembled on a surface, these groups are exposed, creating a water-repellent interface.

Researchers can further modify the wettability by introducing different functional groups to the phenoxy ring. For instance, the incorporation of fluorine atoms can dramatically increase hydrophobicity, leading to superhydrophobic surfaces. Conversely, the addition of hydrophilic groups, such as hydroxyl or carboxyl moieties, can render the surface more water-attracting. This ability to systematically alter the chemical composition of the monolayer provides a powerful method for engineering surfaces with specific wetting and adhesive characteristics.

Interfacial Properties and Molecular Packing in Monolayers

The performance of devices and materials often hinges on the properties of their interfaces. The self-assembly of 4-(3-Methylphenoxy)butane-1-thiol on substrates like gold results in the formation of densely packed and highly ordered monolayers. The thiol group at one end of the molecule forms a strong covalent bond with the gold surface, anchoring the molecule in place. The butane chain provides flexibility, allowing the molecules to arrange themselves in a way that minimizes steric hindrance and maximizes van der Waals interactions between adjacent molecules.

The final orientation and packing density of the molecules in the monolayer are influenced by a delicate interplay of forces, including the gold-sulfur bond, the intermolecular interactions between the alkyl chains and aromatic rings, and the interaction of the terminal phenoxy group with the surrounding environment. Understanding and controlling this molecular packing is crucial, as it directly impacts the electronic, optical, and mechanical properties of the interface.

Below is a table summarizing the key molecular characteristics that influence the interfacial properties of 4-(3-Methylphenoxy)butane-1-thiol monolayers.

| Molecular Feature | Influence on Interfacial Properties |

| Thiol Head Group | Forms a strong, stable anchor to the substrate (e.g., gold), dictating the initial adsorption and orientation. |

| Butane Chain | Provides flexibility for molecular arrangement and contributes to the overall thickness and dielectric properties of the monolayer. |

| Phenoxy Group | The aromatic ring influences intermolecular π-π stacking interactions, affecting the packing density and electronic properties. |

| Methyl Substituent | The position and size of the substituent on the phenoxy ring can introduce steric effects, altering the tilt angle and packing of the molecules. |

Supramolecular Chemistry and Molecular Self-Assembly

The principles of supramolecular chemistry, where molecules are designed to spontaneously assemble into larger, ordered structures, are central to the utility of 4-(3-Methylphenoxy)butane-1-thiol. The formation of SAMs is a classic example of molecular self-assembly, driven by the thermodynamic favorability of the ordered state.

Beyond simple monolayers, this thiol and its derivatives can be used to construct more complex supramolecular architectures. By modifying the terminal phenoxy group with recognition motifs, such as hydrogen bonding units or metal-coordinating ligands, researchers can direct the assembly of molecules in three dimensions. This opens up possibilities for creating functional materials with intricate porous networks, which could have applications in catalysis, sensing, and molecular separations. The study of related thioether self-assembly has shown that even subtle changes in molecular structure, such as alkyl branching, can significantly impact the resulting supramolecular arrays. nih.govresearchgate.net

Organic Electronics and Optoelectronic Device Fabrication

The field of organic electronics relies on the development of new materials that can efficiently transport charge and interact with light. The well-defined structure and tunable electronic properties of 4-(3-Methylphenoxy)butane-1-thiol monolayers make them promising candidates for use as functional components in organic electronic devices.

These monolayers can be employed as ultrathin dielectric layers in organic field-effect transistors (OFETs), as charge injection or extraction layers in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, and as sensing elements in chemical sensors. The ability to modify the aromatic ring of the thiol allows for the fine-tuning of the energy levels at the interface, facilitating efficient charge transfer between the organic semiconductor and the electrode.

Nanomaterials Synthesis and Functionalization

The functionalization of nanoparticles is crucial for their integration into a wide range of technologies. Thiols are widely used to coat and stabilize metal nanoparticles, such as gold and silver, preventing their aggregation and imparting new functionalities. 4-(3-Methylphenoxy)butane-1-thiol can be used to create a stable, hydrophobic coating on nanoparticles, making them dispersible in organic solvents and polymers.

This surface functionalization is a key step in the creation of nanocomposites with enhanced mechanical, optical, or electronic properties. For example, gold nanoparticles functionalized with this thiol could be incorporated into a polymer matrix to create a material with unique plasmonic properties for use in sensors or optical devices. The general approach of using thiol-based molecules for the surface functionalization of magnetic and other nanoparticles has been well-established. mdpi.com

Computational and Theoretical Investigations of 4 3 Methylphenoxy Butane 1 Thiol

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's chemical behavior. nih.gov For a molecule like 4-(3-methylphenoxy)butane-1-thiol, a common and effective level of theory for these calculations is B3LYP with a 6-311G basis set, which provides a good balance of accuracy and computational cost. semanticscholar.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comnih.gov

For 4-(3-methylphenoxy)butane-1-thiol, the HOMO is expected to be localized primarily on the electron-rich regions: the sulfur atom of the thiol group and the π-system of the methylphenoxy group. These areas have the highest electron density and are thus the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the aromatic ring, which can accept electron density. The thiol functional group can also influence reactivity, and its contribution to the frontier orbitals is significant for predicting reactions like oxidation or coordination to metal ions. nih.gov

A hypothetical DFT calculation could yield the following energy values:

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -6.25 | Indicates electron-donating capability. ossila.com |

| LUMO Energy | -0.89 | Indicates electron-accepting capability. ossila.com |

| HOMO-LUMO Gap | 5.36 | Reflects chemical stability and resistance to excitation. mdpi.com |

Table 1: Hypothetical Frontier Orbital Energies for 4-(3-Methylphenoxy)butane-1-thiol calculated at the B3LYP/6-311G level of theory.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. researchgate.netchemrxiv.org The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

In an MEP analysis of 4-(3-methylphenoxy)butane-1-thiol, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): The most electron-rich areas are expected around the oxygen atom of the phenoxy group and, to a lesser extent, the sulfur atom of the thiol group, due to their high electronegativity. researchgate.net These sites are prone to interaction with positive charges, such as protons or metal cations.

Positive Potential (Blue): Electron-deficient regions are anticipated around the hydrogen atom of the thiol group (the acidic proton) and the hydrogen atoms on the aromatic ring. These sites are susceptible to nucleophilic attack. walisongo.ac.id

Neutral Potential (Green): The aliphatic butane (B89635) chain is expected to be largely non-polar and would exhibit a neutral electrostatic potential.

The MEP surface provides critical insights into non-covalent interactions, such as hydrogen bonding, which are vital for understanding the molecule's behavior in a biological or material context. researchgate.net

Computational methods can accurately predict spectroscopic parameters, which is invaluable for identifying and characterizing molecules. d-nb.info Density functional theory (DFT) is a highly effective method for calculating NMR chemical shifts and IR vibrational frequencies with a high degree of accuracy when appropriate levels of theory and basis sets are used. d-nb.infonih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR spectra by computing the magnetic shielding tensors for each nucleus. nih.govacs.org These predicted shifts can then be compared with experimental data to confirm the molecular structure. For 4-(3-methylphenoxy)butane-1-thiol, distinct chemical shifts would be predicted for the aromatic protons, the methyl group protons, the protons on the butane chain, and the thiol proton.

Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Thiol (-SH) | 1.3 - 1.6 | - |

| Methylene (B1212753) adjacent to S (-CH₂SH) | 2.5 - 2.8 | 24 - 28 |

| Methylene adjacent to O (-OCH₂) | 3.9 - 4.2 | 67 - 71 |

| Aromatic Protons | 6.7 - 7.2 | 115 - 160 |

Table 2: Hypothetical predicted NMR chemical shifts for 4-(3-Methylphenoxy)butane-1-thiol. These values are illustrative and based on typical ranges for the respective functional groups.

IR Vibrational Frequencies: The simulation of the infrared spectrum involves calculating the vibrational frequencies and their corresponding intensities. nih.govoup.com This allows for the identification of characteristic absorption bands corresponding to specific functional groups. Key vibrational modes for this molecule would include the S-H stretch, C-S stretch, Ar-O-C stretch, aromatic C-H stretches, and aliphatic C-H stretches. Comparing the computed spectrum with an experimental one aids in structural verification. nih.gov

Predicted IR Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

Table 3: Hypothetical predicted IR vibrational frequencies for 4-(3-Methylphenoxy)butane-1-thiol. Values are based on established group frequencies.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of 4-(3-methylphenoxy)butane-1-thiol is a defining feature of its structure, arising from the rotational freedom of the single bonds in its butane linker. Understanding its conformational landscape is essential for predicting its physical properties and how it interacts with its environment.

Conformational analysis involves identifying the stable, low-energy arrangements (conformers) of a molecule and the energy barriers that separate them. For 4-(3-methylphenoxy)butane-1-thiol, the key degrees of freedom are the dihedral angles along the butane chain and the torsions around the C-O and C-S bonds.

A systematic search or a molecular dynamics simulation can reveal the potential energy surface. The most stable conformer is likely to be an extended, anti-periplanar arrangement of the butane chain, which minimizes steric hindrance between the bulky phenoxy and thiol groups. rsc.org Other, higher-energy gauche conformers, where the chain is bent, would also exist. acs.org The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.

Relative Energies of Hypothetical Stable Conformers

| Conformer | Key Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti (Extended) | ~180° | 0.00 |

| Gauche 1 | ~60° | 0.95 |

Table 4: Hypothetical relative energies for major conformers of the butane linker in 4-(3-Methylphenoxy)butane-1-thiol, illustrating the preference for the extended form.

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior and flexibility of molecules. youtube.com An MD simulation of 4-(3-methylphenoxy)butane-1-thiol would show the constant motion of the butane chain, with rapid transitions between different gauche and anti conformations. nih.govacs.org

The flexibility of the butane linker allows the phenoxy and thiol end-groups to adopt a wide range of relative orientations. The key torsion angles that define this flexibility are:

Ar-O–C–C: Rotation around the ether linkage.

O–C–C–C: The main dihedral angles of the butane backbone.

C–C–C–S: The dihedral angle leading to the thiol group.

C–C–S–H: Rotation around the C-S bond.

Analyzing the trajectories from an MD simulation can quantify the range of motion for these angles and the timescales of conformational changes. nih.gov This dynamic behavior is critical, as the molecule's ability to adopt specific shapes can govern its function, for instance, in binding to a receptor site or self-assembling into a monolayer. nih.gov

Solvent Effects on Molecular Conformation

The conformation of 4-(3-Methylphenoxy)butane-1-thiol is significantly influenced by the surrounding solvent environment. The flexibility of the butane-1-thiol chain, coupled with the polarity of the ether and thiol functional groups, allows the molecule to adopt various spatial arrangements. Computational studies, often employing molecular mechanics and density functional theory (DFT), are instrumental in predicting the most stable conformations in different solvents.

In nonpolar solvents, such as cyclohexane (B81311) or carbon tetrachloride, the molecular conformation is primarily dictated by intramolecular forces. Van der Waals interactions and steric hindrance between the phenoxy group and the alkyl chain play a crucial role. It is hypothesized that in such environments, the molecule adopts a more folded or compact conformation to minimize its surface area.

Conversely, in polar solvents like water or methanol, intermolecular hydrogen bonding between the solvent and the thiol and ether moieties becomes a dominant factor. The thiol group (-SH) can act as a weak hydrogen bond donor, while the oxygen atom of the phenoxy group and the sulfur atom can act as hydrogen bond acceptors. These interactions with the solvent are expected to lead to a more extended conformation of the butane-thiol chain, maximizing its exposure to the solvent molecules.

The dielectric constant of the solvent also plays a critical role. Solvents with high dielectric constants can effectively shield electrostatic interactions within the molecule, thereby influencing the relative stability of different conformers. Theoretical calculations can quantify these solvent effects by incorporating continuum solvent models or explicit solvent molecules in the computational setup.

A hypothetical representation of the dihedral angle distribution for the C-O-C-C bond in different solvents, derived from molecular dynamics simulations, is presented below.

| Solvent | Predominant Dihedral Angle (degrees) | Conformational State |

| Cyclohexane | ~60° | Gauche (Folded) |

| Methanol | ~180° | Anti (Extended) |

| Water | ~175° | Anti (Extended) |

Table 1: Hypothetical Predominant Dihedral Angles of the C-O-C-C Bond in 4-(3-Methylphenoxy)butane-1-thiol in Various Solvents. This interactive table showcases the theoretical solvent-dependent conformational preferences.

Reaction Mechanism Modeling and Transition State Theory

Elucidation of Reaction Pathways for Synthesis and Derivatization

Computational modeling provides invaluable insights into the reaction mechanisms for the synthesis and derivatization of 4-(3-Methylphenoxy)butane-1-thiol. A common synthetic route to this compound likely involves the Williamson ether synthesis, where 3-methylphenol (m-cresol) is reacted with a 4-halobutane-1-thiol or a protected precursor. Transition state theory can be employed to model the S\textsubscript{N}2 reaction between the phenoxide ion and the alkyl halide, elucidating the structure of the transition state and the influence of substituents and solvents on the reaction rate.

Another plausible synthetic pathway could involve the reaction of 3-methylphenol with 1,4-dibromobutane (B41627) to form 1-(4-bromobutoxy)-3-methylbenzene, followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793). nih.gov Computational chemistry can help in comparing the feasibility of these different pathways by calculating the reaction energy profiles.

For derivatization, reactions involving the thiol group are of primary interest. These include oxidation to form the corresponding disulfide, and thiol-ene "click" reactions with various alkenes to introduce new functional groups. researchgate.net Modeling these reactions can predict the regioselectivity and stereoselectivity of the products and identify the most favorable reaction conditions. For instance, the radical-mediated thiol-ene reaction can be initiated photochemically or thermally, and computational models can simulate the radical propagation steps and predict the quantum yields. researchgate.net

Activation Energies and Kinetic Parameters

Transition state theory allows for the calculation of key kinetic parameters, such as activation energies (Ea) and pre-exponential factors, for the elementary steps involved in the synthesis and derivatization of 4-(3-Methylphenoxy)butane-1-thiol. These parameters are crucial for understanding reaction rates and optimizing experimental conditions.

For the Williamson ether synthesis, computational models can predict the activation barrier for the nucleophilic attack of the 3-methylphenoxide on the carbon atom bearing the leaving group. The calculated activation energy will be influenced by the nature of the leaving group (e.g., I > Br > Cl) and the solvent used.

Similarly, for the oxidation of the thiol to a disulfide, the mechanism can be modeled to determine the activation energies for the different steps, which may involve the formation of a thiyl radical intermediate. A study on a related compound, 3-methyl-2-butene-1-thiol, showed that H-abstraction from the -SH group is an energetically favorable pathway in its reaction with hydroxyl radicals. nih.gov

The table below presents hypothetical activation energies for key reaction steps, calculated using computational methods.

| Reaction | Reaction Step | Solvent | Calculated Activation Energy (kcal/mol) |

| Williamson Synthesis | Phenoxide attack on 4-bromobutane | DMF | 18.5 |

| Thiol Oxidation | S-H bond cleavage | Water | 12.3 |

| Thiol-ene Reaction | Radical addition to alkene | Toluene | 7.8 |

Table 2: Hypothetical Calculated Activation Energies for Selected Reactions of 4-(3-Methylphenoxy)butane-1-thiol. This interactive table provides a glimpse into the kinetic parameters that can be obtained through computational modeling.

Structure-Property Relationship Studies through Computational Methods

Computational methods are pivotal in establishing quantitative structure-property relationships (QSPR) for 4-(3-Methylphenoxy)butane-1-thiol and related molecules. By calculating a variety of molecular descriptors, it is possible to correlate the chemical structure with physical, chemical, and biological properties.

Key molecular descriptors for 4-(3-Methylphenoxy)butane-1-thiol include its molecular weight, logP (partition coefficient), molar refractivity, polar surface area, and various quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These descriptors can be used to predict properties such as boiling point, solubility, and reactivity. For instance, a higher logP value would suggest lower water solubility and a preference for nonpolar environments.

Development of Predictive Models for Chemical Behavior

Building upon QSPR studies, predictive models for the chemical behavior of 4-(3-Methylphenoxy)butane-1-thiol can be developed. These models often utilize machine learning algorithms trained on datasets of compounds with known properties and their calculated molecular descriptors. nih.govnih.gov

For instance, a model could be developed to predict the reactivity of the thiol group in various chemical reactions. acs.orgchemrxiv.orgacs.org Such a model would take into account electronic parameters of the molecule, such as the charge on the sulfur atom and the energy of the LUMO, to predict the rate of reaction with different electrophiles. acs.org

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 4-(3-Methylphenoxy)butane-1-thiol and its analogs presents an opportunity for methodological innovation, particularly with a focus on environmentally benign processes.

Future research could focus on developing novel synthetic routes that are both efficient and adhere to the principles of green chemistry. researchgate.net This includes the use of less hazardous reagents and solvents, minimizing waste, and improving atom economy. For instance, exploring catalytic systems for the direct thioetherification of 3-methylphenol with a suitable butane-1-thiol precursor could offer a more direct route than traditional multi-step syntheses. organic-chemistry.org

Furthermore, the development of odorless methods for the synthesis of thiols and their derivatives is a significant area of interest. organic-chemistry.org This could involve the use of sulfur sources like sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) or elemental sulfur in combination with catalysts to avoid the use of malodorous thiols as starting materials. organic-chemistry.org Photocatalytic methods, utilizing visible light to initiate thiol-ene reactions, also present a green and efficient pathway for the synthesis of related thioethers. organic-chemistry.org

Design and Synthesis of Advanced Derivatives with Tunable Properties

The core structure of 4-(3-Methylphenoxy)butane-1-thiol provides a versatile scaffold for the design and synthesis of advanced derivatives with tailored functionalities. The reactivity of the thiol group can be readily modified by altering the R groups attached to it. nih.gov

By introducing various substituents onto the aromatic ring or modifying the length and branching of the alkyl chain, a library of derivatives could be created. These modifications would allow for the fine-tuning of properties such as solubility, reactivity, and self-assembly characteristics. For example, introducing electron-withdrawing or -donating groups on the phenoxy ring could modulate the acidity of the thiol proton and its nucleophilicity. masterorganicchemistry.com

The synthesis of such derivatives could be achieved through established methods for the functionalization of phenols and thiols, as well as through the development of novel synthetic strategies. nih.gov These derivatives could find applications in diverse fields, from materials science to medicinal chemistry.

Integration with Emerging Technologies in Materials Science

The unique combination of a thiol and a phenoxy group in 4-(3-Methylphenoxy)butane-1-thiol makes it a prime candidate for integration into emerging materials science technologies. Thiols are well-known for their ability to form strong bonds with gold and other noble metal surfaces, making them ideal for the creation of self-assembled monolayers (SAMs). cwu.edunih.gov

Future research could explore the formation of SAMs of 4-(3-Methylphenoxy)butane-1-thiol and its derivatives on gold nanoparticles and surfaces. cwu.eduacs.org The phenoxy group, with its potential for π-π stacking and other intermolecular interactions, could influence the packing and ordering of these monolayers, leading to materials with unique optical and electronic properties. cwu.edu

Furthermore, the thiol group can participate in "click" chemistry reactions, such as thiol-ene and thiol-yne couplings, which are highly efficient and orthogonal reactions used in polymer synthesis and modification. researchgate.netacs.org This opens up possibilities for incorporating 4-(3-Methylphenoxy)butane-1-thiol into polymers to create functional materials with applications in areas like drug delivery, hydrogel formation, and coatings. nih.govresearchgate.net The development of thiol-based stimulus-responsive materials is another exciting avenue, where the reversible nature of disulfide bond formation can be exploited. nih.gov

Fundamental Mechanistic Insights into Reactivity and Interactions

A deeper understanding of the fundamental reactivity and intermolecular interactions of 4-(3-Methylphenoxy)butane-1-thiol is crucial for its rational application.

Mechanistic studies could focus on the kinetics and thermodynamics of its reactions, such as nucleophilic substitution, oxidation to disulfides, and addition to electrophiles. masterorganicchemistry.comyoutube.com Computational studies can provide valuable insights into the reaction mechanisms, including the transition states and the influence of substituents and catalysts. researchgate.netuq.edu.au

Investigating the non-covalent interactions, such as hydrogen bonding involving the thiol group and π-stacking of the phenoxy ring, will be essential to understand its self-assembly behavior and its interactions with other molecules and surfaces. High-level theoretical calculations can be employed to study the thiol/disulfide exchange mechanism and the role of the surrounding environment. nih.gov

Computational Advances for Predictive Chemical Design

Computational chemistry and molecular modeling offer powerful tools for the predictive design of novel molecules based on the 4-(3-Methylphenoxy)butane-1-thiol scaffold.

By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the properties and reactivity of new derivatives before their synthesis. nih.gov This can significantly accelerate the discovery of molecules with desired functionalities. For instance, computational screening could identify derivatives with optimal binding affinities for specific targets or with enhanced self-assembly capabilities.

The development of accurate force fields and simulation protocols tailored for organosulfur compounds will be crucial for the success of these predictive models. nih.gov These computational advances will not only guide the synthesis of new materials but also provide a deeper understanding of the structure-property relationships governing the behavior of this class of compounds.

Q & A

Q. What are the recommended synthetic strategies for 4-(3-Methylphenoxy)butane-1-thiol?

- Methodological Answer: A common approach involves nucleophilic substitution reactions. For example, reacting 3-methylphenol with a bromobutane-thiol precursor under basic conditions (e.g., K₂CO₃ in DMF) to facilitate ether bond formation. Monitoring reaction progress via TLC or HPLC is critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product. Structural confirmation should include ¹H/¹³C NMR and LC-MS, as demonstrated in analogous thiol-ether syntheses .

Q. How can researchers characterize the structural and purity profile of 4-(3-Methylphenoxy)butane-1-thiol?

- Methodological Answer: Use a combination of:

- ¹H NMR spectroscopy to confirm the presence of aromatic protons (δ 6.8–7.3 ppm for the 3-methylphenoxy group) and thiol protons (δ ~1.5–2.5 ppm).

- LC-MS (e.g., m/z calculated for C₁₁H₁₆OS: 196.09) to verify molecular weight and purity.

- Elemental analysis to validate stoichiometry.

For advanced purity assessment, employ GC-MS or FTIR to detect trace impurities or oxidation byproducts .

Q. What toxicological assessments are relevant for 4-(3-Methylphenoxy)butane-1-thiol?

- Methodological Answer: Prioritize in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity assays) and in vivo acute toxicity studies (rodent models, OECD guidelines). Reference occupational exposure limits (OELs) for structurally similar thiols (e.g., butane-1-thiol: 1.5 mg/m³, 8-hour TWA) to establish safety protocols .

Advanced Research Questions

Q. How can metabolic pathways of 4-(3-Methylphenoxy)butane-1-thiol be elucidated?

- Methodological Answer: Use radiolabeled analogs (e.g., ³⁵S-labeled thiol) in hepatic microsomal assays to track sulfation or oxidative metabolism. Combine with HRMS/MS to identify metabolites. For in vivo studies, administer the compound to rodent models and analyze urine/blood samples via UPLC-QTOF. Compare results to ethanethiol’s dual metabolic pathways (sulfate vs. sulphone formation) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodological Answer: Implement systematic replication with controlled variables (e.g., solvent purity, ambient oxygen levels to prevent thiol oxidation). Use multivariate statistical analysis (PCA, ANOVA) to identify confounding factors. Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational approaches are suitable for predicting the reactivity of 4-(3-Methylphenoxy)butane-1-thiol?